![molecular formula C19H20N2O4S2 B2929913 N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 919853-23-9](/img/structure/B2929913.png)
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
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Description
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide, commonly known as EBT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EBT is a member of the benzothiazole family and has a molecular weight of 378.46 g/mol.
Scientific Research Applications
The compound 2-[4-(ethanesulfonyl)phenyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide, also known as N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide, has a variety of scientific research applications. Below is a comprehensive analysis focusing on six unique applications, each with a detailed section and heading.
Antimicrobial Agent
The aminothiazole moiety present in the compound has been utilized to synthesize metal chelates that exhibit significant antimicrobial properties . These chelates have shown strong action against both Gram-positive and Gram-negative bacteria, such as Micrococcus luteus and Escherichia coli, as well as antifungal activity against species like Aspergillus niger and Aspergillus terreus . The compound’s ability to form complexes with metals can enhance its bioactivity, making it a potential candidate for developing new antimicrobial drugs.
Antioxidant Activity
The same study that explored the antimicrobial potential of the compound also evaluated its antioxidant activity . The compound exhibited considerable antioxidant properties, as evidenced by DPPH and ferric reducing power assays . This suggests that it could be used in the development of antioxidant therapies, which are crucial in combating oxidative stress-related diseases.
Metallo-Drug Synthesis
The compound’s structure allows it to act as a ligand in the formation of metal-based complexes . These complexes have been of interest since the discovery of cisplatin, a well-known chemotherapy drug. The compound could be used to develop novel metallo-drugs with lower side effects, expanding the arsenal of chemotherapeutic agents.
Density Functional Theory (DFT) Studies
The compound has been subjected to DFT studies to examine its optimized geometrical structures . This theoretical approach helps in predicting the reactivity and interaction of the compound with other molecules, which is essential for designing drugs with specific targets.
Biological Compatibility
Metal complexes formed with the compound have been found to be more biocompatible than the free ligands . This increased biocompatibility is crucial for the development of pharmaceuticals, as it reduces the potential for adverse reactions in patients.
Medicinal Role Exploration
The compound’s medicinal role has been explored through combined experimental and theoretical studies . The research suggests that the compound and its metal chelates could have a significant role in medicine, potentially leading to the development of new therapeutic agents.
properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-3-25-14-7-10-16-17(12-14)26-19(20-16)21-18(22)11-13-5-8-15(9-6-13)27(23,24)4-2/h5-10,12H,3-4,11H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFNYQQRCNBKNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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